2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)8-5-4-6-9(17-2)10(8)18-3/h4-6H,1-3H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFHKDXDSCKPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the condensation of 2,3-dimethoxybenzoic acid with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2,3-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inhibition of key signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications :
Electron-Donating vs. 3,4-Diethoxy and 3,4,5-trimethoxy derivatives exhibit increased lipophilicity (LogP ~2.5) due to bulkier alkoxy groups, which may enhance membrane permeability but reduce aqueous solubility .
Hydrogen Bonding and Solubility: The 2-hydroxy analog has a polar hydroxyl group, increasing solubility (LogP: 1.5) but limiting blood-brain barrier penetration compared to methoxy-containing compounds . The 4-amino derivative’s primary amine facilitates hydrogen bonding but may increase susceptibility to metabolic oxidation .
Biological Activity :
- 3,4,5-Trimethoxy derivatives show enhanced antifungal activity due to improved hydrophobic interactions with fungal cell membranes .
- 2-Fluoro analogs exhibit greater metabolic stability, a trait leveraged in agrochemical design .
Pharmacological and Industrial Relevance
- Anticancer Potential: Thiadiazole derivatives with methoxy groups (e.g., 2,4-dimethoxy analogs) demonstrate moderate cytotoxicity against cancer cell lines, likely via topoisomerase inhibition .
- Agricultural Applications : Compounds like 3,4-diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide are explored as plant growth regulators due to their structural mimicry of auxins .
Biological Activity
2,3-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound with the molecular formula and a molecular weight of 279.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The presence of the thiadiazole moiety combined with methoxy groups contributes to its unique chemical properties and biological efficacy.
Chemical Structure
The structure of 2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be represented as follows:
Synthesis
The synthesis typically involves the condensation of 2,3-dimethoxybenzoic acid with 5-methyl-1,3,4-thiadiazol-2-amine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under reflux conditions in an organic solvent such as dichloromethane (DCM) .
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising activity against various bacterial strains such as Salmonella typhi and Escherichia coli, with inhibition zones ranging from 15 to 19 mm at a concentration of 500 µg/disk .
| Compound | Target Organism | Zone of Inhibition (mm) | Concentration (µg/disk) |
|---|---|---|---|
| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | S. aureus | 15 | 500 |
| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | E. coli | 18 | 500 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various cancer cell lines. For example:
- Human Colon Cancer (HCT116) : IC50 values ranged from 0.74 to 10.0 µg/mL for several derivatives.
- Human Lung Cancer (H460) : Similar IC50 values indicating significant cytotoxicity.
The most active compounds demonstrated GI50 values as low as 3.29 µg/mL against HCT116 cells .
| Cell Line | IC50 (µg/mL) | Compound |
|---|---|---|
| HCT116 | 3.29 | Compound A |
| H460 | 10 | Compound B |
| MCF-7 | 0.28 | Compound C |
The mechanism by which 2,3-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Key Enzymes : Potentially targeting enzymes involved in inflammatory processes or cancer cell proliferation.
- Modulation of Oxidative Stress : Acting as an antioxidant which may contribute to its protective effects against cellular damage.
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of thiadiazole derivatives. For instance, modifications at the C-5 position significantly influence anticancer activity against breast cancer cell lines (MCF-7). Compounds with specific substituents showed enhanced binding affinity to tubulin and other molecular targets within cancer cells .
Notable Findings
A study highlighted that certain derivatives exhibited selective activity against the Bcr-Abl-positive K562 cell line with IC50 values demonstrating their potential in treating specific types of leukemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
